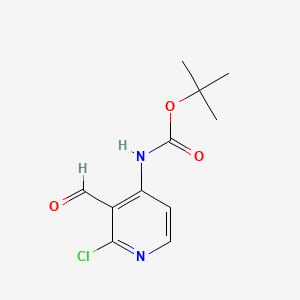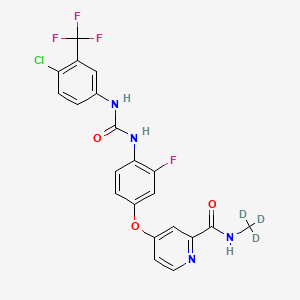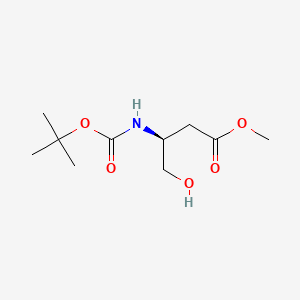
Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate
描述
Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate is a chemical compound that features a tert-butyloxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protecting group for the amino functionality, allowing for selective reactions to occur at other sites within the molecule.
作用机制
Target of Action
Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate is a compound that primarily targets amino groups in biochemical reactions . The compound is used as a protecting group for amines, which are strong nucleophiles and bases . This protection allows for transformations of other functional groups without interference from the amino group .
Mode of Action
The compound acts by converting the amino group into a carbamate . This is achieved through the addition of the tert-butyloxycarbonyl (t-Boc or simply Boc) group to the amine . The Boc group is a better option than other derivatives due to the stability of the more substituted tert-butyl carbocation, which is cleaved when the Boc protecting group is removed .
Biochemical Pathways
The compound affects the biochemical pathways involving amines. The addition of the Boc group to the amine forms a carbamate protecting group . This allows for the transformation of other functional groups in the molecule without interference from the amine . The removal of the Boc group is achieved with a strong acid such as trifluoracetic acid (TFA), resulting in the cleavage of the tert-butyl group .
Pharmacokinetics
The use of a catalyst can lower the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent . This can facilitate product separation and enhance efficiency and productivity relative to a batch process .
Result of Action
The result of the compound’s action is the protection of the amino group, allowing for the transformation of other functional groups without interference . The removal of the Boc group results in the cleavage of the tert-butyl group, leaving the amino group free for further reactions .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the use of a phosphonium ionic liquid can facilitate high-temperature Boc deprotection of amino acids and peptides . This ionic liquid has low viscosity, high thermal stability, and demonstrates a beneficial effect .
生化分析
Biochemical Properties
The Boc group in Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate plays a crucial role in biochemical reactions. It protects the amino group, allowing for transformations of other functional groups . The Boc group is removed when the compound is exposed to strong acids such as trifluoracetic acid (TFA) . This process involves protonation of the carbonyl oxygen, leading to the cleavage of the t-butyl group .
Molecular Mechanism
The molecular mechanism of this compound involves the addition and removal of the Boc group. The addition of the Boc group to the amine is achieved through a nucleophilic addition-elimination reaction . The removal of the Boc group, on the other hand, is achieved with a strong acid such as TFA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the Boc deprotection process can be achieved at high temperatures using a thermally stable ionic liquid . This process is typically very easy and can be observed by the CO2 bubbling out of the solution .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate typically involves the protection of an amino acid derivative. The process begins with the amino acid, which is first esterified to form the methyl ester. The amino group is then protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming the Boc-protected amino ester .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but is scaled up to accommodate larger quantities. Continuous flow reactors and solid acid catalysts may be employed to enhance efficiency and yield .
化学反应分析
Types of Reactions
Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid.
Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include deprotected amino esters, substituted derivatives, and oxidized or reduced forms of the original compound.
科学研究应用
Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and specialty materials.
相似化合物的比较
Similar Compounds
Methyl (S)-3-(Fmoc-amino)-4-hydroxybutanoate: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Methyl (S)-3-(Cbz-amino)-4-hydroxybutanoate: Uses a carbobenzoxy (Cbz) protecting group.
Uniqueness
Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate is unique due to the stability and ease of removal of the Boc protecting group. The tert-butyl carbocation formed during deprotection is highly stable, making the process efficient and reliable .
属性
IUPAC Name |
methyl (3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(6-12)5-8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDVXWXHEXVLNH-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5R)-2,2,8,8,9,9-Hexamethyl-3,3-diphenyl-5-[3-(trimethylsilyl)-2-propyn-1-yl]-4,7-ddioxa-3,8-disilad](/img/new.no-structure.jpg)
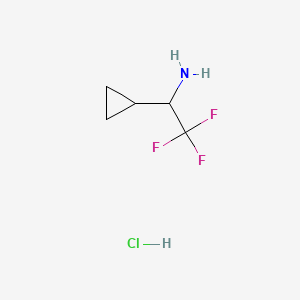
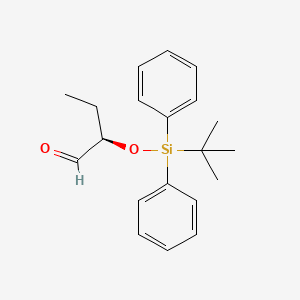
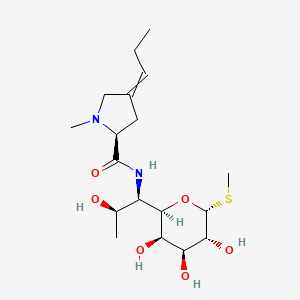
![(1R)-1-[(5R)-3,6-Dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl]-2-methylpropan-1-ol](/img/structure/B565796.png)
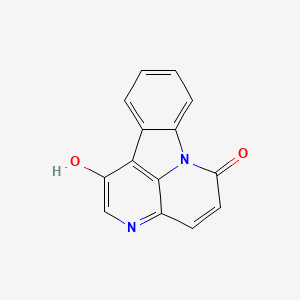
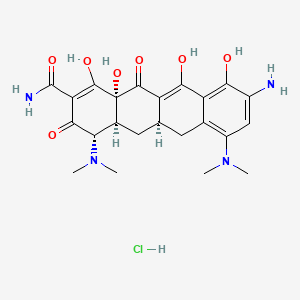
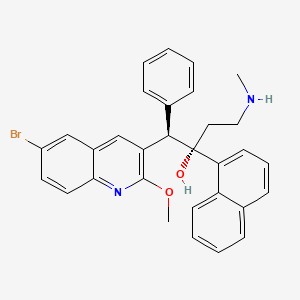
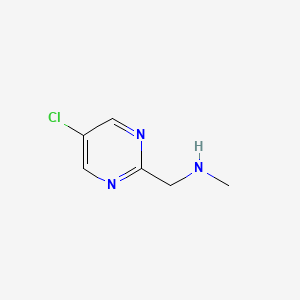
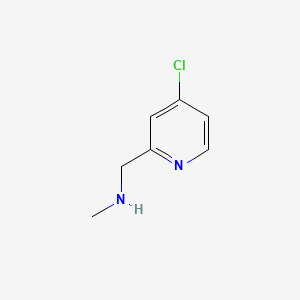
![3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B565807.png)
